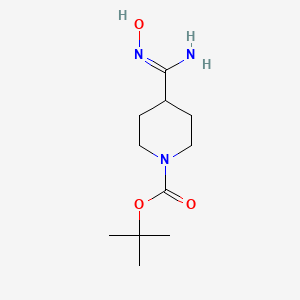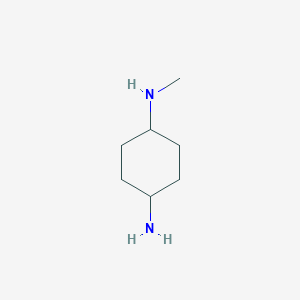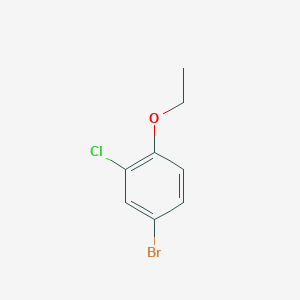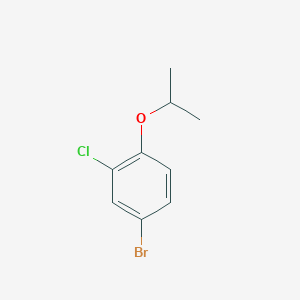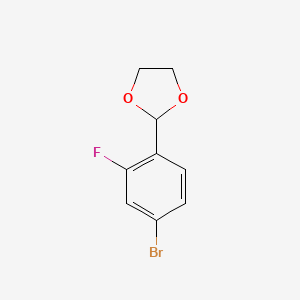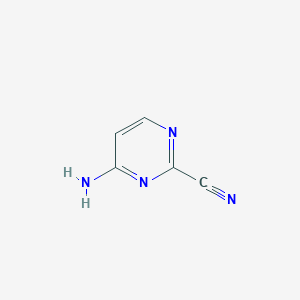![molecular formula C11H16O2 B1291442 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1156397-04-4](/img/structure/B1291442.png)
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol” is an organic compound with the molecular formula C11H16O2 . It has a molecular weight of 180.25 . The compound is also known as (1R)-1-(3-isopropoxyphenyl)ethanol .
Molecular Structure Analysis
The molecular structure of “1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol” consists of a phenyl group attached to an ethanol group via an isopropoxy group . The InChI code for this compound is 1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 .Physical And Chemical Properties Analysis
“1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Life Science Research
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol: is utilized in life science research for its potential as a biochemical reagent. It can be used in the study of enzyme kinetics, receptor-ligand interactions, and as a building block for synthesizing more complex bioactive molecules. Its properties allow researchers to explore cellular processes and understand the biochemical pathways .
Material Science
In material science, this compound finds applications in the development of new polymeric materials. Due to its phenolic structure, it can be incorporated into polymers to enhance their thermal stability and mechanical properties. It’s particularly useful in creating specialty adhesives and coatings that require a balance of flexibility and strength .
Chemical Synthesis
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol: serves as an intermediate in organic synthesis. Its molecular structure is amenable to various chemical reactions, making it a versatile precursor for synthesizing a wide range of organic compounds. It’s especially valuable in constructing complex molecules for pharmaceuticals and agrochemicals .
Chromatography
This compound’s unique properties make it suitable for use as a standard in chromatographic analysis. It can help in calibrating equipment and in the development of chromatographic methods for the separation of similar organic compounds. Its stable behavior under chromatographic conditions ensures reliable and reproducible results .
Analytical Research
In analytical research, 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol can be used as a reference compound for spectroscopic analysis. Its characteristic absorption and emission spectra are useful for the calibration of spectrophotometers and for validating analytical methods in quality control processes .
Medicine
While direct applications in medicine are not well-documented, compounds like 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol are often screened for biological activity. They may serve as lead compounds in drug discovery, where their structure is modified to enhance therapeutic efficacy and reduce toxicity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
The primary targets of 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol’s action are currently unknown
Propiedades
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKLYCKUMWXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
